molecular formula C22H21N5O2 B14991523 N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3-phenylpropanamide

N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3-phenylpropanamide

Cat. No.: B14991523
M. Wt: 387.4 g/mol
InChI Key: NSAFWGLDXWSEJC-UHFFFAOYSA-N
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Description

N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3-phenylpropanamide is a complex organic compound featuring a triazolopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3-phenylpropanamide typically involves the formation of the triazolopyrimidine core followed by functionalization. One common method involves the cyclization of appropriate hydrazine derivatives with formamide or its equivalents under acidic or basic conditions . The benzyl and phenyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: Alkyl halides, aryl halides

Major Products

    Oxidation: Ketones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3-phenylpropanamide involves inhibition of CDK2, a key enzyme in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3-phenylpropanamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its benzyl and phenyl groups contribute to its ability to interact with specific molecular targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

N-(6-benzyl-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide

InChI

InChI=1S/C22H21N5O2/c1-15-18(14-17-10-6-3-7-11-17)20(29)27-22(23-15)25-21(26-27)24-19(28)13-12-16-8-4-2-5-9-16/h2-11H,12-14H2,1H3,(H2,23,24,25,26,28)

InChI Key

NSAFWGLDXWSEJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)NC(=O)CCC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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